REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH:22]([Cl:23])([Cl:24])[Cl:25].[CH:5]1([c:8]2[c:9]([C:13](=[O:14])[OH:15])[cH:10][n:11][o:12]2)[CH2:6][CH2:7]1.[Na+:20].[Na+:21].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:13]([c:9]1[c:8]([CH:5]2[CH2:6][CH2:7]2)[o:12][n:11][cH:10]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnoc1C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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O=C(Cl)c1cnoc1C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |